molecular formula C13H6BrClN2O2 B5726719 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione

5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5726719
M. Wt: 337.55 g/mol
InChI Key: AMWMLQJJNWOBGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione, also known as BRD-7552, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have shown that it can modulate the activity of ion channels, which are proteins that allow ions to pass through cell membranes. This modulation can lead to changes in cell signaling pathways, which can ultimately result in apoptosis or other physiological effects.
Biochemical and Physiological Effects:
5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation. In the brain, it has been shown to modulate ion channel activity and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione for lab experiments is its potential as a cancer therapy. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further research. However, one of the limitations of 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione. One area of interest is its potential as a cancer therapy. Further research is needed to determine its efficacy and safety in vivo. Another area of interest is its potential use in the treatment of neurological disorders. Studies have shown promising results in animal models, but further research is needed to determine its potential in humans. Additionally, further research is needed to fully understand the mechanism of action of 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione and its potential applications in other fields.

Synthesis Methods

The synthesis of 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is through the reaction of 5-chloro-2-pyridinylamine with 5-bromo-1,3-isobenzofurandione. This reaction produces a mixture of isomers, which can be separated and purified using chromatography techniques.

Scientific Research Applications

5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications of 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is in the field of cancer research. Studies have shown that 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione can induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for cancer therapy.
5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has also been studied for its potential use in the treatment of neurological disorders. Studies have shown that 5-bromo-2-(5-chloro-2-pyridinyl)-1H-isoindole-1,3(2H)-dione can modulate the activity of ion channels in the brain, which could potentially be used to treat disorders such as epilepsy and Alzheimer's disease.

properties

IUPAC Name

5-bromo-2-(5-chloropyridin-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrClN2O2/c14-7-1-3-9-10(5-7)13(19)17(12(9)18)11-4-2-8(15)6-16-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWMLQJJNWOBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N(C2=O)C3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(5-chloro-pyridin-2-yl)-isoindole-1,3-dione

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